4-Amino-3,3-difluorocyclopentanecarboxylic acid hcl
CAS No.:
Cat. No.: VC18813188
Molecular Formula: C6H10ClF2NO2
Molecular Weight: 201.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClF2NO2 |
|---|---|
| Molecular Weight | 201.60 g/mol |
| IUPAC Name | 4-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(5(10)11)1-4(6)9;/h3-4H,1-2,9H2,(H,10,11);1H |
| Standard InChI Key | SLGSENLIEXBRDE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(C1N)(F)F)C(=O)O.Cl |
Introduction
4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride is a synthetic fluorinated amino acid characterized by its unique cyclopentane ring structure, which includes two fluorine atoms and an amino group attached to the carboxylic acid functionality. The compound's distinct chemical properties make it a valuable candidate for applications in medicinal chemistry and pharmaceutical development.
Synthesis Methods
The synthesis of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride typically involves multi-step processes:
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Fluorination: Introduction of fluorine atoms into cyclopentanecarboxylic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST).
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Amination: Addition of an amino group via reductive amination or nucleophilic substitution.
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Hydrochloride Formation: Conversion to the hydrochloride salt for improved solubility and stability.
Industrial production employs large-scale reactors and continuous flow techniques to enhance yield and cost-efficiency.
Applications in Medicinal Chemistry
The compound has garnered interest due to its structural similarity to natural amino acids, enabling it to interact effectively with biological systems. Key applications include:
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Drug Design: Used as a scaffold for developing enzyme inhibitors or receptor modulators.
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Pharmaceutical Research: Investigated for its potential in targeting metabolic pathways and treating diseases.
Biological Activity
Research indicates that 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride exhibits significant biological activity due to its:
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High binding affinity to specific enzymes or receptors.
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Stability conferred by the fluorine atoms, which enhance metabolic resistance.
Studies focus on its efficacy in modulating biological pathways relevant to oncology, inflammation, and metabolic disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-chloropentanoic acid | Contains a chlorine atom instead of fluorine | Lower lipophilicity compared to fluorinated analogs |
| 1-Amino-2-fluorocyclopentane | Fluorine at a different position | Different stereochemistry affecting activity |
| 4-Amino-2-fluoroacetic acid | Fluorine on acetic acid | Higher polarity; distinct solubility properties |
This comparison highlights the unique biochemical properties of 4-Amino-3,3-difluorocyclopentanecarboxylic acid hydrochloride, particularly due to its difluoromethyl groups and cyclopentane framework.
Key Observations:
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The compound demonstrates enhanced stability in biological environments due to the electron-withdrawing effects of fluorine atoms.
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It serves as a precursor for synthesizing more complex molecules in organic chemistry.
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Its hydrochloride form improves solubility for pharmaceutical formulations.
Potential Applications:
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Development of drugs targeting cancer and inflammatory diseases.
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Use as a probe molecule in biochemical studies.
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